Cas no 94-20-2 (Chlorpropamide)

Chlorpropamide is a first-generation sulfonylurea compound used primarily as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from pancreatic beta cells and may enhance peripheral glucose utilization. Chlorpropamide exhibits a prolonged duration of action due to its slow metabolism and renal excretion, allowing for once-daily dosing in many patients. Its efficacy in lowering blood glucose levels has been well-documented, though caution is advised in patients with renal impairment due to its excretion profile. The compound is also noted for its antidiuretic properties, which may be beneficial in select cases of diabetes insipidus.
Chlorpropamide structure
Chlorpropamide structure
Product Name:Chlorpropamide
CAS No:94-20-2
MF:C10H13ClN2O3S
MW:276.739820241928
MDL:MFCD00079004
CID:34735
PubChem ID:87566242
Update Time:2025-11-02

Chlorpropamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide
    • 1-(4-chlorobenzenesulphonyl)-3-propylurea
    • 1-(4-Chlorophenylsulfonyl)-3-propylurea
    • Chlorpropamide
    • 1-(4-chlorophenyl)sulfonyl-3-propylurea
    • Chlorpropamide BP
    • Diabinese
    • Glucamide
    • USP
    • Chloropropamide
    • Chlorpropamid
    • Diabenese
    • Meldian
    • Diabetoral
    • Chlorodiabina
    • Diabeneza
    • Chloronase
    • Diabaril
    • Adiaben
    • Melitase
    • Insulase
    • Dynalase
    • Catanil
    • Diabenal
    • Diabechlor
    • Millinese
    • Mellinese
    • Glisema
    • Oradian
    • Asucrol
    • Diabet-Pages
    • Diamel Ex
    • Clorpropamide
    • Clorpropamid
    • Diabexan
    • Prodiaben
    • Chlorpropamidum
    • Clorpropamida
    • Bioglumin
    • 1-(p-Chlorobenzenesulfonyl)-3-propylurea
    • 1-Propyl-3
    • 4-Chloro-N-[(propylamino)carbonyl]benzenesulfonamide (ACI)
    • Urea, 1-[(p-chlorophenyl)sulfonyl]-3-propyl- (8CI)
    • 1-(4-Chloro-benzenesulfonyl)-3-n-propyl-urea
    • 1-(4-Chlorophenyl)sulfonyl-3-propyl-urea
    • 1-(p-Chlorophenylsulfonyl)-3-propylurea
    • 1-Propyl-3-(p-chlorobenzenesulfonyl)urea
    • MeSH ID: D002747
    • N-(4-Chlorophenylsulfonyl)-N′-propylurea
    • N-(p-Chlorobenzenesulfonyl)-N′-propylurea
    • N-Propyl-N′-(p-chlorobenzenesulfonyl)urea
    • N-Propyl-N′-p-chlorphenylsulfonylcarbamide
    • NSC 44634
    • NSC 626720
    • P 607
    • Pamidin
    • Stabinol
    • U 9818
    • NCI-C01752
    • Diabinase
    • Prestwick1_000323
    • chlorpropamide, delta-form
    • SCHEMBL23947
    • KBio1_000513
    • 1-p-Chlorophenyl-3-(propylsulfonyl)urea
    • CHEBI:3650
    • HMS2096A07
    • NCGC00021451-03
    • MRF-0000539
    • N-Propyl-N'-(p-chlorobenzenesulfonyl)urea
    • CHLORPROPAMIDE [INN]
    • KBioSS_002274
    • HMS1920M05
    • Spectrum4_000284
    • DA-72183
    • WLN: GR DSWMVM3
    • NCGC00021451-04
    • WTM2C3IL2X
    • NCGC00258942-01
    • NSC-626720
    • KBioGR_002273
    • CCRIS 155
    • SDCCGSBI-0050217.P005
    • CHLORPROPAMIDE [VANDF]
    • SPBio_000018
    • NSC756690
    • Lopac0_000229
    • NCGC00015216-03
    • C 1290
    • KBio3_002753
    • D00271
    • Tox21_110102
    • BRD-K97746869-001-05-6
    • 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide
    • EN300-7388134
    • BRD-K97746869-001-15-5
    • Spectrum3_000347
    • IDI1_000513
    • NCGC00015216-17
    • 1-Chloro-4-(([(propylamino)carbonyl]amino)sulfonyl)benzene #
    • CS-4917
    • CHLORPROPAMIDE [HSDB]
    • NSC813219
    • SR-01000000060-2
    • chlorpropamide, alpha-form
    • Chlorpropamide, United States Pharmacopeia (USP) Reference Standard
    • HMS2233L19
    • NSC626720
    • 1-[(4-chlorobenzene)sulfonyl]-3-propylurea
    • KBio2_004841
    • SPECTRUM1500185
    • 94-20-2
    • chlorpropamide, epsilon-form
    • NCGC00015216-11
    • Urea, 1-[(p-chlorophenyl)sulfonyl]-3-propyl-
    • NCGC00015216-08
    • Urea, 1-((p-chloropenyl)sulfonyl)-3-propyl-
    • DTXCID30322
    • CHLORPROPAMIDE [EP IMPURITY]
    • Urea, 1-((p-chlorophenyl)sulfonyl)-3-propyl-
    • AKOS001482739
    • AB00051944_16
    • SMR000058364
    • DB00672
    • P-607
    • Chlorpropamide, analytical standard, >=97%
    • MFCD00079004
    • HMS2091E08
    • NCGC00021451-08
    • UNII-WTM2C3IL2X
    • Spectrum_000144
    • CHLORPROPAMIDE [JAN]
    • NSC-756690
    • MLS001148665
    • s4166
    • AC8695
    • CHLORPROPAMIDE [USP MONOGRAPH]
    • Chlorpropamide [USP:INN:BAN:JAN]
    • EINECS 202-314-5
    • Chlorporpamide
    • KBioGR_000808
    • HMS3652L03
    • 1-((p-Chlorophenyl)sulfonyl)-3-propylurea
    • NCGC00015216-13
    • Chlorpropamidum [INN-Latin]
    • 1-(4-chlorobenzenesulfonyl)-3-propylurea
    • NCGC00021451-06
    • CHEMBL498
    • Benzenesulfonamide, 4-chloro-N-[(propylamino)carbonyl]-
    • Diabinese (TN)
    • NCGC00021451-05
    • 4-chloro-N-((propylaminocarbonyl)benzenesulfonamide
    • Tox21_302789
    • Tox21_110102_1
    • CCG-38905
    • Chlorpropamide, Pharmaceutical Secondary Standard; Certified Reference Material
    • BSPBio_002013
    • MLS000028395
    • LP00229
    • 4-Chloro-4-((propylamino)carbonyl)benzenesulfonamide
    • N-Propyl-N'-p-chlorphenylsulfonylcarbamide
    • Prestwick2_000323
    • KBio2_007409
    • BRD-K97746869-001-26-2
    • 1-(p-Chlorobenzensulfonyl)-3-propylurea
    • CHLORPROPAMIDE [MI]
    • HMS3713A07
    • HSDB 2051
    • NINDS_000513
    • 4-Chloro-N-((propylamino)carbonyl)benzenesulfonamide
    • NCGC00015216-09
    • 4-Chloro-N-[(propylamino)-carbonyl]benzenesulfonamide
    • HMS3373D09
    • NSC-813219
    • N-(p-Chlorobenzenesulfonyl)-N'-propylurea
    • CHLORPROPAMIDE [MART.]
    • NSC-44634
    • CHLORPROPAMIDE [ORANGE BOOK]
    • NCGC00260914-01
    • Prestwick_684
    • HY-B1429
    • HMS1569A07
    • chlorpropamide, epsilon`-form
    • HMS3260N19
    • KBio3_001233
    • NCGC00256414-01
    • NCGC00015216-12
    • CAS-94-20-2
    • Q1075324
    • Urea, 1-propyl-3-(p-chloro-benzenesulfonyl)-
    • BDBM50344965
    • KBio2_005760
    • NSC44634
    • KBioSS_000624
    • Opera_ID_359
    • Prestwick3_000323
    • AB00051944
    • Tox21_500229
    • SR-01000000060-4
    • SR-01000000060
    • cMAP_000007
    • C1220
    • KBio2_002273
    • DivK1c_000513
    • STK857458
    • GTPL6801
    • U-9818
    • BSPBio_000325
    • N-(4-Chlorophenylsulfonyl)-N'-propylurea
    • NCGC00015216-23
    • Insogen
    • BCP09162
    • SPBio_002246
    • Prestwick0_000323
    • SW196839-3
    • Clorpropamida [INN-Spanish]
    • n-Propyl-N'-p-chlorophenylsulfonylcarbamide
    • CHLORPROPAMIDE [WHO-DD]
    • SR-01000000060-6
    • HMS3259A17
    • NCGC00015216-10
    • CHLORPROPAMIDE (USP MONOGRAPH)
    • NCGC00015216-07
    • U-3818
    • CHLORPROPAMIDE (EP IMPURITY)
    • NC00503
    • CHLORPROPAMIDE (MART.)
    • NCGC00015216-02
    • KS-5316
    • AB00051944_17
    • Z276509110
    • SBI-0050217.P004
    • Spectrum5_000719
    • KBio2_003192
    • HMS3428C03
    • NCGC00015216-01
    • Clorpropamide [DCIT]
    • Chlorpropamide, European Pharmacopoeia (EP) Reference Standard
    • Tox21_201391
    • SY052508
    • W-100205
    • BRN 2218363
    • DTXSID9020322
    • NS00005378
    • NCGC00015216-18
    • NCGC00021451-07
    • NCGC00015216-04
    • 4-chloro-n-(propylaminocarbonyl)benzenesulfonamide
    • CHLORPROPAMIDE [USP-RS]
    • HMS501J15
    • Chlorpropamide (JP18/USP/INN)
    • KBio2_000624
    • Benzenesulfonamide, 4-chloro-N-((propylamino)carbonyl)-
    • BPBio1_000359
    • NCGC00015216-06
    • Lopac-C-1290
    • CHLORPROPAMIDE (USP-RS)
    • NCGC00015216-05
    • Pharmakon1600-01500185
    • Spectrum2_000089
    • EU-0100229
    • Clorpropamide [Italian]
    • NCGC00015216-14
    • BRD-K97746869-001-27-0
    • MDL: MFCD00079004
    • Inchi: 1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
    • InChI Key: RKWGIWYCVPQPMF-UHFFFAOYSA-N
    • SMILES: O=C(NS(C1C=CC(Cl)=CC=1)(=O)=O)NCCC

Computed Properties

  • Exact Mass: 276.03400
  • Monoisotopic Mass: 276.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.6

Experimental Properties

  • Color/Form: White crystalline powder, odorless and tasteless.
  • Density: 1.3046 (rough estimate)
  • Melting Point: 127.0 to 131.0 deg-C
  • Boiling Point: 302°C (rough estimate)
  • Refractive Index: 1.6300 (estimate)
  • Water Partition Coefficient: Soluble in ethanol (1:12), acetone (1:5), chloroform (1:9) and solutions of alkali hydroxides. Does not mix well with water.
  • Stability/Shelf Life: Stable. Combustible.
  • PSA: 83.65000
  • LogP: 3.60050
  • Merck: 2186
  • Solubility: It is easily soluble in chloroform and acetone, slightly soluble in diethyl ether and benzene, with a solubility of 2.2mg/ml in pH 6 water, and insoluble in ph7.3 water.

Chlorpropamide Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H303
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-40
  • Safety Instruction: S22-S36
  • RTECS:YS6650000
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 i.p. in rats: 580 mg/kg (Goldenthal)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R20/21/22

Chlorpropamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Chlorpropamide Pricemore >>

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Chlorpropamide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cuprous chloride Solvents: Nitromethane ;  2 h, rt
1.2 Reagents: Disodium EDTA dihydrate Solvents: Water ;  10 min, rt
Reference
Mechanosynthesis of pharmaceutically relevant sulfonyl-(thio)ureas
Tan, Davin; Strukil, Vjekoslav; Mottillo, Cristina; Friscic, Tomislav, Chemical Communications (Cambridge, 2014, 50(40), 5248-5250

Production Method 2

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Diethyl ether
Reference
Lewis-acid-catalyzed preparation of some carbamates and sulfonylureas. Application to the determination of enantiomeric purity of chiral alcohols
Irie, Hiroshi; Nishimura, Masataka; Yoshida, Morihiro; Ibuka, Toshiro, Journal of the Chemical Society, 1989, (7), 1209-10

Production Method 3

Reaction Conditions
Reference
Reaction with 1-benzotriazolecarboxylic acid chloride V. Synthesis of sulfonylureas and related compounds
Butula, I.; Vela, V.; Prostenik, M. V., Croatica Chemica Acta, 1979, 52(1), 47-9

Production Method 4

Reaction Conditions
1.1 Reagents: Nitromethane Catalysts: Cuprous chloride ;  60 min, 45 °C
Reference
Metal-Catalyzed Organic Reactions by Resonant Acoustic Mixing
Gonnet, Lori ; Lennox, Cameron B. ; Do, Jean-Louis ; Malvestiti, Ivani ; Koenig, Stefan G. ; et al, Angewandte Chemie, 2022, 61(13),

Production Method 5

Reaction Conditions
1.1 Reagents: Nitromethane Catalysts: Cuprous chloride
Reference
Metal-catalyzed organic reactions by resonant acoustic mixing
Gonnet, Lori; Lennox, Cameron B.; Do, Jean-Louis; Malvestiti, Ivani; Koenig, Stefan G.; et al, ChemRxiv, 2021, 1, 1-14

Production Method 6

Reaction Conditions
Reference
Synthesis of sulfonylurea derivatives including oral diabetes remedies by the selenium-catalyzed carbonylation using carbon monoxide with sulfur
Mizuno, Takumi; Kino, Takanobu; Ito, Takatoshi; Miyata, Toshiyuki, Kagaku to Kogyo (Osaka), 1999, 73(5), 246-249

Production Method 7

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Chloroform ,  Acetonitrile ;  2 min, 80 °C
Reference
Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs: Gliclazide, Chlorpropamide, and Tolbutamide
Sagandira, Cloudius R.; Watts, Paul, Synthesis, 2022, 54(5), 1365-1374

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.3 - 2.5, rt
Reference
4-Dimethylaminopyridinium carbamoylides as stable and non-hazardous substitutes of arylsulfonyl and heteroaryl isocyanates
Saczewski, Franciszek; Kornicka, Anita; Brzozowski, Zdzislaw, Green Chemistry, 2006, 8(7), 647-656

Production Method 9

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  4 h, reflux
Reference
A facile synthesis of sulfonylureas via water assisted preparation of carbamates
Tanwar, Dinesh Kumar; Ratan, Anjali; Gill, Manjinder Singh, Organic & Biomolecular Chemistry, 2017, 15(23), 4992-4999

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Chlorobenzene ;  rt → 15 °C
1.2 20 min, rt; 1 h, 90 - 95 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  40 min
Reference
New synthesis method for chlorpropamid
Phan, Dinh Chau; Em, Wutthy; Vu, Binh Duong; Le, Thi Thu Hien, Tap Chi Duoc Hoc, 2002, (12), 12-14

Production Method 11

Reaction Conditions
Reference
Synthesis of chloropropamide, a drug for treatment of diabetes mellitus
Phan, Dinh Chau; Vu, Binh Duong; Em, Wutthy; Le, Thi Thu Hien; Van, Thi My Hue, Tap Chi Duoc Hoc, 2002, (9), 18-20

Production Method 12

Reaction Conditions
Reference
Preparation of HSF1 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Synthesis of sulfonylurea derivatives used as oral antidiabetics by the selenium-assisted carbonylation using carbon monoxide with sulfur
Mizuno, Takumi; Kino, Takanobu; Ito, Takatoshi; Miyata, Toshiyuki, Synthetic Communications, 2000, 30(17), 3081-3089

Production Method 14

Reaction Conditions
Reference
Synthesis, characterization, electrochemical and in vivo pharmacological studies of 1-(4-chlorobenzenesulfonyl)-3-propylurea [chlorpropamide] with some essential metals
Narad, Sandeep R.; Mishra, Nirankar N.; Pandey, Pratibha; Kumar, Ashok; Pitre, Krishna S., Journal of Analytical Chemistry (Translation of Zhurnal Analiticheskoi Khimii), 1996, 51(1), 56-8

Production Method 15

Reaction Conditions
Reference
Preparation of N-(p-chlorobenzenesulfonyl)-N'-propylurea [chlorpropamide]
, Poland, , ,

Production Method 16

Reaction Conditions
Reference
Preparation of arylsulfonylurea derivatives
, Japan, , ,

Production Method 17

Reaction Conditions
Reference
Chlorpropamide
, USSR, , ,

Production Method 18

Reaction Conditions
Reference
1-p-Substituted benzenesulfonyl-3-alkyl-urea derivatives
, Japan, , ,

Production Method 19

Reaction Conditions
Reference
(Phenylsulfonyl)ureas
, Federal Republic of Germany, , ,

Production Method 20

Reaction Conditions
Reference
Phenylsulfonylureas
, Federal Republic of Germany, , ,

Chlorpropamide Raw materials

Chlorpropamide Preparation Products

Additional information on Chlorpropamide

Chlorpropamide (CAS No. 94-20-2): A Comprehensive Guide to Its Properties, Applications, and Market Trends

Chlorpropamide (CAS No. 94-20-2) is a well-known sulfonylurea compound primarily used in the management of type 2 diabetes mellitus. This oral hypoglycemic agent has been a cornerstone in diabetes treatment for decades, offering a unique mechanism of action that stimulates insulin secretion from pancreatic beta cells. As the global prevalence of diabetes continues to rise, understanding the properties and applications of Chlorpropamide becomes increasingly important for healthcare professionals and researchers alike.

The chemical structure of Chlorpropamide features a benzenesulfonylurea backbone with a chloro substituent, giving it distinct pharmacological properties. With a molecular formula of C10H13ClN2O3S and a molecular weight of 276.74 g/mol, this white crystalline powder exhibits moderate solubility in water and better solubility in organic solvents. The CAS registry number 94-20-2 serves as a unique identifier for this compound in chemical databases worldwide.

One of the most frequently searched questions about Chlorpropamide relates to its mechanism of action. As a first-generation sulfonylurea, it works by binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process triggers the exocytosis of insulin granules, effectively lowering blood glucose levels. The drug's long duration of action (up to 60 hours) makes it particularly useful for patients requiring sustained glycemic control.

Current research trends highlight the growing interest in Chlorpropamide's potential applications beyond diabetes. Studies have investigated its effects on water balance due to its antidiuretic properties, which occur through potentiation of vasopressin action on renal tubules. This dual action makes Chlorpropamide particularly valuable for patients with diabetes insipidus who also have type 2 diabetes, addressing two common search queries in medical forums.

The pharmacokinetics of Chlorpropamide reveal interesting characteristics that influence its clinical use. After oral administration, it is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours. The drug is extensively bound to plasma proteins (90-95%) and metabolized primarily in the liver, with about 20% excreted unchanged in the urine. These properties contribute to its prolonged therapeutic effect but also necessitate caution in patients with hepatic or renal impairment.

In the context of personalized medicine, a hot topic in current healthcare discussions, Chlorpropamide presents an interesting case study. Genetic polymorphisms in drug-metabolizing enzymes can significantly affect individual responses to this medication. The CYP2C9 enzyme, responsible for its metabolism, shows genetic variations that can lead to either enhanced or reduced drug clearance. This aspect is particularly relevant for healthcare providers considering precision dosing strategies for diabetic patients.

The global market for Chlorpropamide has evolved significantly in recent years. While newer classes of antidiabetic drugs have gained prominence, Chlorpropamide maintains its position in certain markets due to its cost-effectiveness and established safety profile. Emerging economies, where access to expensive newer medications may be limited, continue to utilize this time-tested therapeutic agent. Market analysts note steady demand in regions with high diabetes prevalence and constrained healthcare budgets.

Recent advancements in drug formulation technology have sparked renewed interest in Chlorpropamide. Researchers are exploring novel delivery systems that could enhance its bioavailability or modify its release profile. These developments address common patient concerns about medication adherence and side effect management, topics that frequently appear in diabetes-related online searches. Improved formulations could potentially expand the clinical utility of this classic antidiabetic agent.

From a safety perspective, Chlorpropamide requires careful consideration of potential adverse effects. The most significant concern is hypoglycemia, particularly in elderly patients or those with irregular meal patterns. Other side effects may include gastrointestinal disturbances, skin reactions, and in rare cases, disulfiram-like reactions with alcohol. These safety considerations are among the top searched topics by both patients and healthcare providers evaluating treatment options.

Environmental scientists have shown interest in Chlorpropamide's ecological impact, reflecting growing concerns about pharmaceutical pollution. Studies have examined its persistence in water systems and potential effects on aquatic organisms. While not classified as highly hazardous, the detection of Chlorpropamide residues in environmental samples has prompted discussions about proper medication disposal and wastewater treatment strategies, aligning with current sustainability trends.

The comparative effectiveness of Chlorpropamide versus newer antidiabetic agents remains a subject of clinical investigation. While modern drugs may offer certain advantages, Chlorpropamide's unique pharmacological profile and extensive clinical experience maintain its relevance in specific patient populations. This balance between innovation and tradition in diabetes management is a recurring theme in medical literature and online health discussions.

Looking ahead, the role of Chlorpropamide in diabetes management protocols continues to evolve. Clinical guidelines increasingly emphasize individualized treatment approaches, where factors such as cost, comorbidities, and patient preferences influence medication selection. In this context, Chlorpropamide may find particular utility in resource-limited settings or for patients who respond well to sulfonylurea therapy, addressing practical concerns often raised in healthcare provider forums.

For researchers interested in Chlorpropamide chemistry, the compound serves as an important reference point in the development of new sulfonylurea derivatives. Its well-characterized structure-activity relationships provide valuable insights for medicinal chemistry efforts aimed at creating improved antidiabetic agents. This research direction responds to the ongoing need for safer and more effective diabetes treatments, a priority area in global health initiatives.

In conclusion, Chlorpropamide (CAS No. 94-20-2) remains a significant player in diabetes therapeutics despite the introduction of newer drug classes. Its unique pharmacological properties, established efficacy, and cost advantages ensure its continued use in appropriate clinical scenarios. As diabetes management becomes increasingly sophisticated, understanding the role of classic agents like Chlorpropamide helps healthcare providers make informed treatment decisions while addressing patient needs and system constraints.

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Xiamen PinR Bio-tech Co., Ltd.